molecular formula C8H9BrN2O2 B15312208 2-(3-Bromo-5-nitrophenyl)ethanamine

2-(3-Bromo-5-nitrophenyl)ethanamine

Cat. No.: B15312208
M. Wt: 245.07 g/mol
InChI Key: BASJBMXZJATUBU-UHFFFAOYSA-N
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Description

2-(3-bromo-5-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-nitrophenyl)ethan-1-amine typically involves a multi-step process:

    Bromination: The starting material, 3-nitrobenzene, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-5-nitrobenzene.

    Nucleophilic Substitution: The brominated product is then subjected to nucleophilic substitution with ethylamine under basic conditions to form 2-(3-bromo-5-nitrophenyl)ethan-1-amine.

Industrial Production Methods

Industrial production of 2-(3-bromo-5-nitrophenyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.

    Catalyst Optimization: Employing optimized catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 2-(3-bromo-5-aminophenyl)ethan-1-amine.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

    Oxidation: 2-(3-bromo-5-nitrosophenyl)ethan-1-amine or 2-(3-bromo-5-nitrophenyl)ethan-1-amine.

Scientific Research Applications

2-(3-bromo-5-nitrophenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromo-5-nitrophenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(3-bromo-5-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an amine.

    2-(3-bromo-5-nitrophenyl)ethan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

2-(3-bromo-5-nitrophenyl)ethan-1-amine is unique due to its combination of a bromine atom, nitro group, and ethanamine side chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-5-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1-2,10H2

InChI Key

BASJBMXZJATUBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CCN

Origin of Product

United States

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